N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5,6-dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}acetamide
Description
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5,6-dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}acetamide features a thieno[2,3-d]pyrimidine core, a bicyclic heteroaromatic system containing sulfur and nitrogen atoms. Key structural elements include:
- 5,6-Dimethyl substituents on the thieno ring, enhancing lipophilicity and steric bulk.
- 3-Phenyl substitution on the pyrimidine ring, providing π-π stacking interactions.
- Acetamide side chain linked to a 2-(3,4-dimethoxyphenyl)ethyl group, introducing electron-donating methoxy groups for improved solubility and target affinity.
Such compounds are frequently explored for pharmacological applications due to their structural similarity to purine bases, enabling interactions with enzymes or receptors .
Properties
Molecular Formula |
C26H27N3O5S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,6-dimethyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C26H27N3O5S/c1-16-17(2)35-25-23(16)24(31)29(19-8-6-5-7-9-19)26(32)28(25)15-22(30)27-13-12-18-10-11-20(33-3)21(14-18)34-4/h5-11,14H,12-13,15H2,1-4H3,(H,27,30) |
InChI Key |
YCHAWQOCXUYRHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5,6-dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thienopyrimidine ring.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using phenyl acetyl chloride and a Lewis acid catalyst.
Attachment of the Dimethoxyphenyl Ethyl Group: This step involves the alkylation of the thienopyrimidine core with 3,4-dimethoxyphenylethyl bromide in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5,6-dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the thienopyrimidine core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5,6-dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5,6-dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Thieno[2,3-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine
- Pyrido Analogs () : Replacement of sulfur with nitrogen in the pyrido core alters electronic properties, reducing lipophilicity but improving solubility in polar solvents. For example, N-(3,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide () shares the dimethoxyphenyl acetamide group but exhibits distinct bioavailability due to the pyridine ring’s basicity .
Tetrahydrobenzothieno[3,2-e]triazolo[4,3-c]pyrimidine ()
Substituent Effects
Acetamide Side Chains
- Target Compound : The 2-(3,4-dimethoxyphenyl)ethyl group provides steric bulk and electron-donating methoxy groups, which may enhance binding to aromatic residue-rich pockets (e.g., kinase ATP-binding sites).
- Sulfanyl-Linked Analogs (): Compounds like 2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide () replace the oxygen linker with a sulfur atom, increasing bond length and polarizability. This may alter conformational flexibility and interaction kinetics .
- Simple Acetamides (): The absence of methoxy groups in N-(7-methyl-2-phenylaminothieno[2,3-d]pyrimidin-4-on-3-yl)acetamide () reduces solubility but simplifies synthesis .
Pyrimidine Ring Substituents
Computational and Bioactivity Insights
- Structural Similarity Metrics : Computational studies () suggest that analogs with >70% Tanimoto similarity (e.g., ) may share bioactivity profiles with the target compound, particularly in kinase inhibition .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5,6-dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}acetamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure incorporating a thieno[2,3-d]pyrimidine core with various substituents that may influence its biological properties. The molecular formula is C₂₀H₂₃N₃O₄S.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its pharmacological effects. Key activities include:
- Antitumor Activity : Studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antitumor properties by inhibiting specific enzymes involved in cancer cell proliferation.
- Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity against various pathogens.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
Case Studies and Research Findings
-
Antitumor Efficacy :
- A study evaluated the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on glioblastoma cells. Results showed that certain compounds reduced cell viability significantly compared to controls.
- Table 1 summarizes the IC50 values for various derivatives against different cancer cell lines.
-
Mechanism of Action :
- The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key metabolic pathways in cancer cells. For instance, inhibition of DHFR leads to reduced folate availability and subsequent impairment of DNA synthesis.
-
Antimicrobial Studies :
- Research has also explored the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated promising antimicrobial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL for several compounds.
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions that can yield various analogs with modified biological properties. The synthetic routes typically include:
- Formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.
- Introduction of substituents via electrophilic aromatic substitution or nucleophilic addition reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
